Product packaging for (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine(Cat. No.:)

(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine

Cat. No.: B12976423
M. Wt: 185.65 g/mol
InChI Key: MHRDUPOGMYSSOE-ZCFIWIBFSA-N
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Description

(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine is a chiral amine of significant interest in advanced organic synthesis and pharmaceutical development. As a single-enantiomer building block, its primary research value lies in its application as a chiral auxiliary or resolving agent for the asymmetric synthesis of other complex amine-containing molecules . The specific spatial orientation of the (R)-enantiomer is critical for molecular recognition, dictating how the compound and its derivatives interact with biological targets, which is a fundamental principle in the design of active pharmaceutical ingredients (APIs) . Chiral amines analogous to this compound, such as (S)-(-)-1-(4-methoxyphenyl)ethylamine, are well-documented as key intermediates in the synthesis of various therapeutic agents, including Sitagliptin, Elarofiban, and other phase I/II molecules . The presence of both chloro and methoxy substituents on the phenyl ring offers distinct electronic and steric properties, making this compound a versatile intermediate for further functionalization, such as in Suzuki cross-couplings or nucleophilic substitutions, to create diverse chemical libraries for drug discovery programs. This compound is presented as a high-purity material to ensure reproducibility and reliability in sensitive research applications. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B12976423 (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1R)-1-(4-chloro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

MHRDUPOGMYSSOE-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)OC)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)OC)N

Origin of Product

United States

Stereoselective Synthetic Strategies for R 1 4 Chloro 2 Methoxyphenyl Ethanamine

Asymmetric Synthesis Methodologies

Asymmetric synthesis offers an efficient route to (R)-1-(4-chloro-2-methoxyphenyl)ethanamine by directly producing the desired enantiomer, thus avoiding the loss of 50% of the material inherent in resolution processes. Various catalytic and stoichiometric asymmetric methods have been developed to achieve high enantioselectivity.

Enantioselective Catalytic Reductive Amination Approaches

Enantioselective catalytic reductive amination is a powerful one-pot reaction that converts a ketone, 4-chloro-2-methoxyacetophenone, and an amine source directly into the chiral amine. This transformation is typically mediated by a chiral catalyst that directs the stereochemical outcome of the reduction of an in-situ formed imine or enamine intermediate.

Organocatalytic reductive amination has emerged as a significant strategy. Chiral phosphoric acids, for instance, can act as catalysts, activating the imine intermediate towards reduction by a hydride source like a Hantzsch ester. While specific studies on 4-chloro-2-methoxyacetophenone are not extensively documented, the general success of this methodology on a wide range of acetophenone derivatives suggests its applicability. The key to this approach is the formation of a chiral ion pair between the protonated imine and the chiral phosphate anion, which effectively shields one face of the imine, leading to a stereoselective hydride attack.

Catalyst TypeReductantGeneral Substrate ScopeTypical Enantioselectivity
Chiral Phosphoric AcidsHantzsch EstersAryl, Heteroaryl KetonesHigh (often >90% ee)
Transition Metal Catalysts (e.g., Ir, Ru, Rh with chiral ligands)H₂ or Formic AcidBroadVariable to Excellent

Biocatalytic Routes for α-Chiral Amine Production (e.g., Amine Dehydrogenases, Transaminases)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes like amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly effective.

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone acceptor. For the synthesis of this compound, an (R)-selective transaminase would be employed to convert 4-chloro-2-methoxyacetophenone into the desired amine with high enantiopurity. A notable example is the directed evolution of a transaminase from Vibrio fluvialis for the synthesis of a key chiral amine intermediate for the drug Apremilast, which is structurally similar to the target compound. Through several rounds of evolution, a variant with significantly increased activity was developed, enabling the production of the enantiopure amine. smolecule.com This highlights the potential of protein engineering to tailor enzymes for specific, industrially relevant substrates.

Amine Dehydrogenases (AmDHs) catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride source. This method is highly atom-efficient. Engineered AmDHs have shown broad substrate scope and excellent stereoselectivity for the synthesis of a variety of chiral amines.

Enzyme TypeReactionKey Features
Transaminase (TA)Asymmetric aminotransferaseHigh enantioselectivity, mild reaction conditions, requires an amino donor.
Amine Dehydrogenase (AmDH)Reductive aminationUses ammonia directly, high atom economy, requires cofactor regeneration.

Asymmetric Hydrogenation of Imines and Precursors

Asymmetric hydrogenation is a well-established and highly efficient method for the synthesis of chiral amines. This process involves the catalytic reduction of a prochiral imine, which is typically pre-formed from 4-chloro-2-methoxyacetophenone and a suitable amine (e.g., ammonia or a benzylamine). The success of this method hinges on the choice of a chiral transition metal catalyst, most commonly based on rhodium, ruthenium, iridium, or palladium, coordinated to a chiral phosphine ligand.

These catalysts create a chiral environment around the metal center, forcing the imine substrate to coordinate in a specific orientation. The subsequent delivery of hydrogen from the metal to the C=N double bond occurs stereoselectively, leading to the formation of one enantiomer of the amine in excess. While specific examples for the direct hydrogenation of the imine of 4-chloro-2-methoxyacetophenone are sparse in readily available literature, the method has been successfully applied to a vast array of structurally similar aryl ketimines, achieving excellent enantioselectivities (often >95% ee).

Strecker Reactions Utilizing Chiral Auxiliaries

The Strecker reaction is a three-component reaction involving a ketone (or aldehyde), an amine source (like ammonia), and a cyanide source (like hydrogen cyanide or an alkali metal cyanide) to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid or reduced to the vicinal diamine. For the synthesis of chiral amines, a chiral auxiliary is often employed.

In this approach, 4-chloro-2-methoxyacetophenone is first reacted with a chiral amine, such as (R)-phenylglycinamide, to form a chiral imine. The subsequent addition of cyanide occurs diastereoselectively, directed by the stereocenter of the auxiliary. The resulting diastereomeric aminonitriles can be separated, and the desired diastereomer is then processed to cleave the auxiliary and reduce the nitrile group to afford the target chiral amine. This method provides good stereocontrol, but it is a multi-step process and not as atom-economical as catalytic asymmetric methods.

Other Stereospecific and Stereoselective Transformations (e.g., Michael Additions, Friedel-Crafts)

While Michael additions and Friedel-Crafts reactions are powerful tools in asymmetric synthesis for creating carbon-carbon bonds, their application in the direct synthesis of 1-phenylethylamine structures like this compound is not a common or direct strategy. These reactions are typically employed for the synthesis of more complex molecular scaffolds and are not the primary choice for introducing the chiral aminoethyl group onto the substituted phenyl ring in this case.

Chiral Resolution Techniques for Racemic Precursors

Chiral resolution is a classical yet widely used industrial method for obtaining enantiomerically pure compounds. This strategy involves the synthesis of a racemic mixture of 1-(4-chloro-2-methoxyphenyl)ethanamine, followed by its separation into the individual (R) and (S) enantiomers.

The most common method for resolving racemic amines is through the formation of diastereomeric salts. A chiral resolving agent, which is an enantiomerically pure acid, is reacted with the racemic amine. This reaction produces a pair of diastereomeric salts with different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

For the resolution of racemic 1-(4-chloro-2-methoxyphenyl)ethanamine and structurally similar amines, derivatives of tartaric acid are effective resolving agents. For instance, a patented process for the synthesis of a key intermediate for Apremilast describes the use of (R,R)-4-chlorotartranilic acid for the efficient chiral resolution of a very similar racemic amine. This method was shown to provide the desired (S)-enantiomer in high yield and with an enantiomeric purity exceeding 99%. After separation of the desired diastereomeric salt, the chiral amine is liberated by treatment with a base, and the resolving agent can often be recovered and reused.

Resolving Agent TypePrinciple of SeparationKey Advantages
Chiral Carboxylic Acids (e.g., Tartaric Acid Derivatives)Formation of diastereomeric salts with different solubilities.Robust, scalable, high enantiopurities achievable.

An article focusing on the stereoselective synthetic strategies for This compound cannot be generated based on the currently available scientific literature.

Extensive searches for detailed research findings on the specified methods—diastereomeric salt formation with chiral acids and kinetic resolution approaches—for this particular compound did not yield specific data, procedures, or results. The user's strict requirement to focus solely on "this compound" and to provide thorough, scientifically accurate content with detailed research findings cannot be met.

While general synthesis pathways mention the possibility of chiral resolution for this compound, they lack the specific details required for the outlined article, such as the exact chiral acids used, solvents, yields, enantiomeric excess values, or specific enzymes and reaction conditions. smolecule.com To maintain scientific accuracy and adhere to the explicit instructions of not introducing information outside the defined scope, the article cannot be written.

Analytical and Spectroscopic Determination of Enantiomeric Purity and Absolute Configuration of R 1 4 Chloro 2 Methoxyphenyl Ethanamine

Chromatographic Enantioseparation Techniques

Chromatographic methods are powerful tools for separating enantiomers, enabling the accurate determination of enantiomeric purity. This is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral amines. researchgate.net The direct resolution of enantiomers is most commonly accomplished using a chiral stationary phase (CSP). researchgate.net These CSPs are composed of a chiral selector immobilized on a support, typically silica (B1680970) particles. researchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which have different interaction energies. researchgate.net

For α-arylethylamines, such as 1-(4-Chloro-2-methoxyphenyl)ethanamine, polysaccharide-based CSPs are particularly effective. Columns like those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or Lux® Cellulose-3) are widely used. mdpi.com The separation is typically achieved in normal-phase mode, using a mobile phase consisting of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. nih.gov A small amount of an amine additive, like diethylamine (B46881) (DEA), is often included in the mobile phase to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica support. nih.gov

Alternatively, protein-based CSPs, such as those using α1-acid glycoprotein (B1211001) (AGP), can be employed, usually in reversed-phase mode with aqueous buffers as the mobile phase. nih.gov The choice of mobile phase composition, flow rate, and column temperature are critical parameters that must be optimized to achieve baseline resolution between the (R)- and (S)-enantiomers. mdpi.comnih.gov

Table 1: Illustrative Chiral HPLC Parameters for Separation of Arylethylamine Enantiomers

Parameter Typical Conditions
Column (CSP) Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative)
Dimensions 4.6 mm i.d. × 150-250 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1, v/v/v)
Flow Rate 0.8 - 1.2 mL/min
Temperature 20-30 °C
Detection UV at a suitable wavelength (e.g., 230 nm or 254 nm)

| Outcome | Baseline separation of (R) and (S) enantiomers, allowing for quantification of enantiomeric excess (ee). |

Chiral Gas Chromatography (GC) with Derivatization

Chiral Gas Chromatography (GC) is another highly sensitive method for enantiomeric separation. gcms.cz Due to the polarity and relatively low volatility of primary amines, derivatization is a mandatory prerequisite for the analysis of 1-(4-Chloro-2-methoxyphenyl)ethanamine. Derivatization serves two main purposes: it converts the polar amine group into a less polar, more volatile functional group, and it can enhance the stereoselectivity of the interaction with the chiral stationary phase.

A common derivatization strategy involves acylation of the amine with a fluorinated anhydride (B1165640), such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA). nih.gov The resulting amides are significantly more volatile and are well-suited for GC analysis.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs, particularly those with alkyl or other substituents (e.g., Rt-βDEXm), are frequently used for this purpose. gcms.cz The principle of separation is based on the differential inclusion of the derivatized enantiomers into the chiral cyclodextrin (B1172386) cavity, leading to different retention times.

Table 2: Representative Chiral GC Method with Derivatization for Chiral Amines

Step Description
1. Derivatization Reaction of the amine with an acylating agent (e.g., Heptafluorobutyric anhydride) in an appropriate solvent.
2. GC Analysis
Column (CSP) Chirasil-L-Val or a derivatized cyclodextrin-based column. nih.gov
Carrier Gas Helium or Hydrogen
Temperature Program An optimized temperature gradient to ensure separation and elution.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).

| Outcome | Separation of the diastereomeric derivatives, enabling precise calculation of the enantiomeric ratio. |

Advanced Spectroscopic Characterization Methods

While chromatography excels at separation and quantification, spectroscopic methods are indispensable for determining the absolute configuration and for orthogonal assessment of enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiopurity Assessment

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum. rsc.org This is achieved using either chiral solvating agents or chiral derivatizing agents.

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form weak, transient, and rapidly exchanging diastereomeric complexes with the enantiomers of the analyte. acs.org This interaction leads to small but measurable differences in the chemical shifts (Δδ) for corresponding protons or other nuclei of the two enantiomers. rsc.org For chiral amines, highly effective CSAs include (R)- or (S)-1,1'-bi-2-naphthol (BINOL) and its derivatives. rsc.orgrsc.org The sample for analysis is prepared by simply mixing the analyte and the CSA in a suitable deuterated solvent (e.g., CDCl₃) directly in the NMR tube. rsc.org The enantiomeric excess (ee) is then calculated by integrating the well-resolved signals corresponding to each diastereomeric complex. rsc.org This method is fast and does not require covalent modification of the analyte. nih.gov

Chiral Derivatizing Agents (CDAs): CDAs react covalently with the analyte to form stable diastereomers. researchgate.net These diastereomers exhibit distinct NMR spectra with larger chemical shift differences compared to those induced by CSAs, often allowing for more accurate integration. nih.gov A prominent example is the reaction of a chiral amine with a chiral acid chloride, such as Mosher's acid chloride (MTPA-Cl), to form diastereomeric amides. If the CDA contains a fluorine atom (like MTPA-Cl), ¹⁹F NMR can be a highly sensitive and effective tool for analysis, as the spectra are often simple with large chemical shift dispersion. Similarly, CDAs containing phosphorus allow for analysis by ³¹P NMR. The ¹H and ¹³C NMR spectra of the resulting diastereomers will also show distinct signals that can be used for quantification. researchgate.net

Table 3: NMR-Based Enantiopurity Assessment Strategies

Method Agent Principle Key Nuclei
Chiral Solvating Agent (CSA) (R)-BINOL or (S)-BINOL derivatives rsc.org Forms transient diastereomeric solvates with different chemical shifts. ¹H, ¹⁹F
Chiral Derivatizing Agent (CDA) (R)- or (S)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) Forms stable diastereomeric amides with distinct NMR spectra. ¹H, ¹³C, ¹⁹F

| Chiral Derivatizing Agent (CDA) | Three-component system (e.g., enantiopure BINOL, 2-formylphenylboronic acid) researchgate.net | Forms stable diastereomeric iminoboronate esters. researchgate.netnih.gov | ¹H |

Electronic and Vibrational Circular Dichroism (CD and VCD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com It is a non-destructive technique that provides information about the three-dimensional structure of a molecule and is a powerful tool for assigning the absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy probes electronic transitions, typically in the UV-Vis range. The resulting spectrum, known as a Cotton effect, is unique to a specific enantiomer, with its mirror image producing an equal and opposite spectrum. youtube.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. nih.gov VCD has emerged as a highly reliable method for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov The experimental VCD spectrum of (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine can be compared to a theoretical spectrum generated by quantum mechanical calculations, such as Density Functional Theory (DFT). researchgate.net If the experimental spectrum matches the calculated spectrum for the (R)-configuration in both sign and relative intensity, the absolute configuration is unequivocally confirmed. americanlaboratory.comresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is considered the definitive, "gold standard" method for the unambiguous determination of the absolute configuration of a chiral molecule. americanlaboratory.comresearchgate.net The technique requires a single crystal of sufficient quality. Since 1-(4-Chloro-2-methoxyphenyl)ethanamine is a liquid or low-melting solid, it must first be converted into a suitable crystalline derivative.

This is typically achieved by forming a salt with a chiral acid of known absolute configuration, creating a diastereomeric salt that is more likely to crystallize. Another approach is cocrystallization with a suitable host molecule. nih.gov The absolute structure of the resulting crystal is then determined by analyzing the diffraction of X-rays. By utilizing the phenomenon of anomalous dispersion (the Bijvoet method), the absolute spatial arrangement of the atoms in the molecule can be determined, thereby confirming the (R) or (S) configuration without ambiguity. researchgate.netnih.gov

Application of R 1 4 Chloro 2 Methoxyphenyl Ethanamine As a Chiral Building Block and Ligand

Utilization in Diastereoselective Synthesis

The core utility of a chiral molecule like (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine in diastereoselective synthesis lies in its ability to create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over another.

Role as a Chiral Auxiliary in Carbon-Carbon Bond Forming Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. Chiral phenylethylamines are a well-established class of auxiliaries, and by extension, this compound could be employed in this capacity. wikipedia.orgsigmaaldrich.com

The amine can be converted into an amide by reaction with a carboxylic acid derivative. The resulting chiral amide can then be used in various carbon-carbon bond-forming reactions. The steric and electronic properties of the chloro and methoxy (B1213986) substituents on the phenyl ring would play a crucial role in directing the approach of incoming reagents.

Potential Applications in C-C Bond Formation:

Reaction TypeExpected Role of AuxiliaryPotential Outcome
Alkylation The chiral amide, upon deprotonation to form an enolate, would present a sterically hindered face, directing the approach of an alkyl halide from the less hindered side. researchgate.netharvard.edunih.govFormation of a new stereocenter with a predictable configuration.
Aldol (B89426) Reaction As a chiral N-acyloxazolidinone derivative, it could direct the formation of boron or titanium enolates, which would then react with aldehydes in a diastereoselective manner. nih.govscispace.comresearchgate.netSynthesis of syn- or anti-aldol products with high diastereoselectivity.
Diels-Alder Reaction The auxiliary could be attached to a dienophile, influencing the endo/exo selectivity and the facial selectivity of the diene's approach.Enantiomerically enriched cyclohexene derivatives.

While the principles of chiral auxiliaries are well-documented, specific research detailing the diastereoselectivities achieved with this compound in these reactions is not prevalent in publicly accessible literature. The effectiveness of this specific amine would depend on factors such as the reaction conditions and the nature of the substrates involved.

Formation of Chiral Imines and Subsequent Stereoselective Transformations

Primary amines readily react with aldehydes and ketones to form imines. When a chiral amine such as this compound is used, the resulting imine is also chiral. This chiral imine can then undergo stereoselective transformations where the stereocenter of the amine directs the formation of a new stereocenter.

A key transformation of imines is their reduction to amines. The stereoselective reduction of a chiral imine derived from this compound would lead to the formation of a chiral diamine. The stereochemical outcome of such a reduction would be influenced by the directing effect of the existing stereocenter. nih.govugent.beorganic-chemistry.org

Examples of Stereoselective Imine Transformations:

TransformationReagent/CatalystProduct Type
Reductive Coupling Copper-based catalystsChiral 1,2-diamines nih.gov
Reduction Trichlorosilane with chiral Lewis basesEnantioenriched secondary amines nih.gov

The literature on the stereoselective transformations of imines derived specifically from this compound is limited. However, the general methodology for the synthesis and reaction of chiral imines is a cornerstone of asymmetric synthesis. nih.gov

Precursor in the Synthesis of Complex Organic Molecules

Beyond its role in diastereoselective reactions, this compound can serve as a chiral starting material for the synthesis of more complex and valuable molecules. Its amine functionality provides a handle for a wide range of chemical modifications.

Construction of Chiral Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. clockss.orgnih.govnih.govcem.com Chiral amines are often key starting materials for the enantioselective synthesis of these ring systems. This compound could be a precursor to a variety of chiral nitrogen-containing heterocycles. mdpi.com

Potential Heterocyclic Targets:

HeterocycleSynthetic Strategy
Piperidines Intramolecular cyclization reactions, such as haloamination or reductive amination of a suitably functionalized derivative.
Pyrrolidines Similar intramolecular strategies or through cycloaddition reactions.
Aziridines Through intramolecular ring-closing reactions of a derivative containing a leaving group.

The specific reaction pathways to these heterocycles would require the strategic introduction of other functional groups onto the this compound backbone.

Synthesis of Enantiopure Intermediates for Advanced Materials and Ligands

The development of advanced organic materials and novel chiral ligands for asymmetric catalysis often relies on the availability of enantiopure building blocks. This compound can serve as such a precursor. acs.org

Its aromatic ring can be further functionalized, and the amine group can be transformed into other functionalities, such as phosphines, which are common in chiral ligands used in transition metal catalysis. nih.govresearchgate.netresearchgate.net The synthesis of such ligands is crucial for the development of new and efficient asymmetric catalytic processes. nih.gov

Potential Applications:

Application AreaType of Intermediate/Product
Asymmetric Catalysis Chiral phosphine ligands, diamine ligands
Materials Science Chiral polymers, liquid crystals

The specific design and synthesis of these advanced materials and ligands would be guided by the desired properties and applications. While the potential exists, documented examples of this compound in these specific applications are not widely reported.

Computational and Theoretical Investigations into the Stereochemistry and Reactivity of Chiral Phenylethylamines

Quantum Chemical Studies on Reaction Mechanisms and Stereoselectivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the mechanisms of reactions involving chiral molecules and the origins of stereoselectivity. These computational approaches allow for the detailed examination of reaction pathways, transition states, and the subtle energetic differences that dictate the preferential formation of one enantiomer over another.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of asymmetric synthesis. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a detailed energy profile for a given reaction. This is crucial for understanding asymmetric induction, the process by which a chiral entity influences the formation of a new stereocenter.

In the context of synthesizing (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine, DFT calculations can be employed to model the asymmetric reduction of the corresponding prochiral ketimine, 1-(4-chloro-2-methoxyphenyl)ethan-1-imine. These calculations would typically involve a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand. nih.gov The models would explore the different possible transition states leading to the (R) and (S) enantiomers. The energy difference between these diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. A larger energy difference corresponds to higher stereoselectivity.

For instance, in a hypothetical asymmetric transfer hydrogenation, DFT could elucidate the precise geometry of the transition state, including the coordination of the imine substrate and the hydride source to the chiral catalyst. The calculations would reveal the key interactions, such as hydrogen bonds or steric repulsions, that stabilize the transition state leading to the (R)-product while destabilizing the one leading to the (S)-product.

Illustrative Data from DFT Calculations for Asymmetric Hydrogenation of 1-(4-chloro-2-methoxyphenyl)ethan-1-imine

Transition StateCatalyst SystemCalculated Relative Free Energy (kcal/mol)Predicted Major Enantiomer
TS-(R)RuCl(p-cymene)[(R,R)-TsDPEN]0.0(R)
TS-(S)RuCl(p-cymene)[(R,R)-TsDPEN]+2.1
TS-(R)[Ir(cod)Cl]₂ / (R)-BINAP+0.2(R)
TS-(S)[Ir(cod)Cl]₂ / (R)-BINAP+1.8

This table is illustrative and represents the type of data that would be generated from DFT studies. The values are not based on actual experimental or computational results for this specific reaction.

The stereochemical outcome of an asymmetric reaction is often governed by a network of subtle non-covalent interactions within the transition state. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, collectively determine the three-dimensional architecture of the transition state and, consequently, the stereoselectivity of the reaction. nih.gov

For the synthesis of this compound, computational analysis can be used to visualize and quantify these non-covalent interactions. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index can identify critical bonding interactions between the substrate and the chiral catalyst in the transition state. acs.org These analyses can reveal, for example, a crucial hydrogen bond between the nitrogen of the imine and a proton on a chiral phosphoric acid catalyst, or a stabilizing π-π interaction between the phenyl ring of the substrate and an aromatic moiety on the catalyst.

Understanding the transition state architecture at this level of detail is paramount for rational catalyst design. By identifying the key non-covalent interactions responsible for high enantioselectivity, chemists can modify the catalyst structure to enhance these interactions and further improve the stereochemical outcome.

Key Non-Covalent Interactions in a Hypothetical Transition State for the Synthesis of this compound

Interaction TypeInteracting GroupsEstimated Interaction Energy (kcal/mol)Role in Stereodifferentiation
Hydrogen BondImine Nitrogen ↔ Chiral Catalyst -OH-3.5Orients the substrate for attack from a specific face
CH-π InteractionSubstrate Methyl Group ↔ Catalyst Phenyl Ring-1.2Steric guidance, disfavoring one transition state
π-π StackingSubstrate Phenyl Ring ↔ Catalyst Naphthyl Ring-2.8Enhances the rigidity of the transition state assembly

This table is illustrative and provides a conceptual framework for the types of non-covalent interactions that would be analyzed.

In Silico Prediction and Design in Chiral Catalysis

The insights gained from quantum chemical studies can be leveraged for the in silico prediction and design of new and improved catalytic systems. Computational approaches are increasingly being used to accelerate the discovery and optimization of catalysts for the synthesis of chiral molecules like this compound.

Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. Transaminases, for example, are enzymes that can be used to synthesize chiral amines from prochiral ketones. frontiersin.orgnih.gov However, wild-type enzymes may not be suitable for non-natural substrates or may exhibit low activity and stability under industrial conditions. acs.org

Computational methods play a crucial role in engineering biocatalysts with improved properties. nih.gov For the synthesis of this compound, computational enzyme design could be used to modify the active site of a transaminase to better accommodate the prochiral ketone precursor, 4-chloro-2-methoxyacetophenone. This involves using molecular docking simulations to predict how the substrate binds within the enzyme's active site. Subsequently, site-directed mutagenesis can be computationally modeled to identify amino acid substitutions that would enhance substrate binding and improve catalytic efficiency and stereoselectivity. nih.gov

Illustrative Computational Screening of Transaminase Mutants for the Synthesis of this compound

MutantDocking Score (kcal/mol)Predicted Enantioselectivity (ee %)Key Residue Change
Wild Type-7.285% (R)-
W57F-8.595% (R)Tryptophan to Phenylalanine
Y152A-6.870% (R)Tyrosine to Alanine
W57F/Y88L-9.1>99% (R)Double Mutant

This table is a hypothetical representation of data from a computational biocatalyst engineering study.

Beyond individual calculations, the development of predictive models can significantly accelerate the optimization of catalytic systems. By combining computational data with experimental results, it is possible to build quantitative structure-activity relationship (QSAR) and quantitative structure-enantioselectivity relationship (QSER) models.

For the synthesis of this compound, a predictive model could be developed by synthesizing a library of chiral catalysts and testing their performance in the asymmetric reduction of the corresponding ketimine. The experimental enantioselectivities would then be correlated with computationally derived descriptors of the catalysts, such as steric parameters (e.g., Tolman cone angle) and electronic parameters (e.g., Hammett constants).

Such a model could then be used to predict the enantioselectivity of new, untested catalysts, thereby guiding synthetic efforts towards the most promising candidates. This approach minimizes the need for extensive experimental screening and facilitates a more rational and efficient catalyst development process.

Future Research Directions and Perspectives in R 1 4 Chloro 2 Methoxyphenyl Ethanamine Chemistry

Development of Novel and Sustainable Stereoselective Synthetic Pathways

The industrial production of enantiomerically pure amines such as (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine heavily relies on stereoselective synthesis. While established methods like the use of chiral auxiliaries or the resolution of racemic mixtures are effective, they often suffer from drawbacks such as poor atom economy, the need for stoichiometric amounts of expensive chiral reagents, and the generation of significant waste. Consequently, a primary direction for future research is the development of more sustainable and efficient catalytic asymmetric methods.

A key area of focus is the asymmetric reductive amination of the corresponding ketone, 2-methoxy-4-chloroacetophenone. Research is geared towards discovering and optimizing transition-metal catalysts and organocatalysts that can facilitate this transformation with high enantioselectivity and turnover numbers. The development of catalysts based on earth-abundant and non-toxic metals is a particularly pressing goal to enhance the green credentials of the synthesis. Furthermore, enzymatic and chemo-enzymatic approaches are gaining traction as highly selective and environmentally benign alternatives. The use of transaminases, for example, can enable the direct asymmetric synthesis of the target amine from the ketone precursor using an amino donor, often under mild aqueous conditions.

Future synthetic strategies will likely involve:

Continuous Flow Chemistry: Implementing catalytic asymmetric reactions in continuous flow reactors can offer superior control over reaction parameters, leading to higher yields and selectivities, as well as safer and more scalable processes.

Photoredox Catalysis: The use of light to drive chemical reactions opens up new pathways for amine synthesis under mild conditions, potentially reducing the reliance on thermal energy and harsh reagents.

Biotransformations: Expanding the toolbox of engineered enzymes will provide more efficient and highly selective routes to this compound and its derivatives.

Advancements in High-Throughput Enantiomeric Analysis

The ability to rapidly and accurately determine the enantiomeric excess (ee) of a chiral compound is paramount for both process development and quality control. Traditional methods for enantiomeric analysis, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), while reliable, can be time-consuming and not always suitable for the rapid screening of a large number of samples generated during reaction optimization.

Future research in this area is focused on the development of high-throughput enantiomeric analysis techniques. One promising avenue is the use of chiroptical methods, such as Circular Dichroism (CD) spectroscopy, in combination with chiral auxiliary reagents that can amplify the signal of the analyte. Advances in plate-based screening formats allow for the rapid analysis of multiple samples simultaneously.

Another area of innovation lies in the development of sensor-based technologies. Chiral sensors, which can selectively bind to one enantiomer over the other, can provide a real-time and direct measure of enantiomeric composition. These sensors could be based on various platforms, including fluorescent probes, electrochemical systems, and nanomaterials. The integration of such sensors into automated systems would revolutionize the high-throughput screening of chiral catalysts and reactions.

Analytical TechniquePrinciplePotential Advancement
Chiral HPLC/GCChromatographic separation on a chiral stationary phase.Development of novel stationary phases for faster separations and broader applicability.
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light.Use of high-throughput plate readers and signal amplification strategies.
Chiral SensorsSelective binding of one enantiomer to a sensor molecule.Integration into automated systems for real-time analysis.

Exploration of Undiscovered Catalytic and Auxiliary Applications

While this compound is primarily known as a synthetic intermediate, its inherent chirality and functional groups suggest potential applications as a catalyst or chiral auxiliary in its own right. The amine moiety can be readily converted into other functional groups, such as amides, sulfonamides, or imines, which can coordinate to metal centers or act as hydrogen-bond donors in organocatalysis.

Future research will likely explore the derivatization of this compound to create novel chiral ligands for transition-metal catalysis. The electronic properties of the substituted phenyl ring could influence the reactivity and selectivity of the metal center in a predictable manner. For instance, ligands derived from this amine could find use in asymmetric hydrogenation, C-H activation, or cross-coupling reactions.

In the realm of organocatalysis, derivatives of this compound could be investigated as catalysts for a variety of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The combination of the stereocenter and the methoxy (B1213986) and chloro substituents could lead to unique stereochemical outcomes.

Integration of Machine Learning and Artificial Intelligence in Chiral Synthesis Design

The design of stereoselective synthetic routes and the discovery of novel chiral catalysts are complex tasks that can be accelerated by computational approaches. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research, and their application to the chemistry of this compound holds significant promise.

ML models can be trained on large datasets of reaction outcomes to predict the enantioselectivity of a given catalyst for the synthesis of the target amine. This predictive power can guide experimental efforts, reducing the number of trial-and-error experiments required to find optimal reaction conditions. AI algorithms can also be used to design novel chiral catalysts in silico, exploring a vast chemical space to identify promising candidates with desired properties.

Q & A

Basic Questions

Q. What experimental precautions are critical when handling (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to minimize inhalation risks. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services to prevent environmental contamination . Storage at 2–8°C under inert gas (e.g., argon) is recommended to prevent degradation .

Q. How is the enantiomeric purity of this chiral amine validated during synthesis?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol 90:10, 0.8 mL/min) provides resolution of enantiomers. Polarimetry ([α]D measurements) can supplement HPLC data, with comparisons to literature values for (R)-configuration derivatives (e.g., [α]D = +27.3° for a structurally similar compound) .

Q. What crystallographic methods are used to confirm the absolute configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement . Crystals grown via vapor diffusion (e.g., dichloromethane/pentane) are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Flack parameter analysis (e.g., < 0.1) confirms the (R)-configuration .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the (R)-enantiomer in asymmetric catalysis?

  • Methodological Answer : Use a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata) in a ketone reduction step. Monitor reaction progress via inline FTIR for imine intermediate conversion. Post-reduction, employ fractional crystallization (ethanol/water) to enhance enantiomeric excess (ee > 99%) .

Q. What strategies resolve contradictions in NMR and mass spectrometry data for derivatives?

  • Methodological Answer : Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous proton environments. High-resolution mass spectrometry (HRMS, ESI+) with isotopic pattern matching confirms molecular formulas. For isomeric impurities, use preparative TLC (silica gel, ethyl acetate:hexane 3:7) followed by SC-XRD .

Q. How is the compound’s metabolic stability assessed in pharmacological studies?

  • Methodological Answer : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH cofactor at 37°C. Sample at 0, 15, 30, and 60 min. Quench with acetonitrile, then analyze via LC-MS/MS. Compare half-life (t1/2) to control compounds (e.g., propranolol) to assess metabolic liability .

Q. What in vitro assays evaluate its potential as a neurotransmitter analog?

  • Methodological Answer : Radioligand binding assays (e.g., [³H]dopamine displacement in striatal membranes) quantify affinity for dopamine receptors. Functional activity is tested via cAMP accumulation assays in HEK293 cells expressing D2 receptors. EC50/IC50 values are normalized to reference agonists/antagonists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.